Cas no 30992-67-7 (4-Hydroxy-8-benzyloxycoumarin)

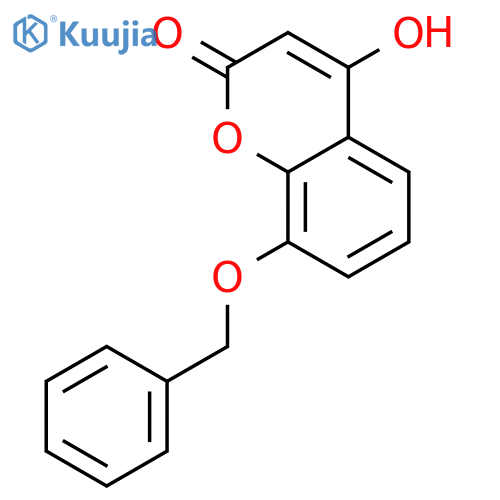

4-Hydroxy-8-benzyloxycoumarin structure

商品名:4-Hydroxy-8-benzyloxycoumarin

4-Hydroxy-8-benzyloxycoumarin 化学的及び物理的性質

名前と識別子

-

- 4-Hydroxy-8-benzyloxycoumarin

- 8-(Benzyloxy)-4-hydroxy-coumarin

- 4-Hydroxy-8-(phenylmethoxy)-2H-1-benzopyran-2-one

- 4-hydroxy-8-phenylmethoxychromen-2-one

- 2H-1-Benzopyran-2-one, 4-hydroxy-8-(phenylmethoxy)-

- 8-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one

- 8-(Benzyloxy)-4-hydroxy-2H-chromen-2-one

- DTXSID10725333

- AKOS027447733

- 30992-67-7

- DB-295365

-

- インチ: InChI=1S/C16H12O4/c17-13-9-15(18)20-16-12(13)7-4-8-14(16)19-10-11-5-2-1-3-6-11/h1-9,17H,10H2

- InChIKey: CSMRRRMWQAEPGF-UHFFFAOYSA-N

- ほほえんだ: c1ccc(cc1)COc2cccc3c2oc(=O)cc3O

計算された属性

- せいみつぶんしりょう: 268.07400

- どういたいしつりょう: 268.07355886g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 384

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 55.8Ų

じっけんとくせい

- 密度みつど: 1.4±0.1 g/cm3

- ふってん: 497.9±45.0 °C at 760 mmHg

- フラッシュポイント: 191.2±22.2 °C

- PSA: 59.67000

- LogP: 3.07760

- じょうきあつ: 0.0±1.3 mmHg at 25°C

4-Hydroxy-8-benzyloxycoumarin セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-Hydroxy-8-benzyloxycoumarin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H829940-10mg |

4-Hydroxy-8-benzyloxycoumarin |

30992-67-7 | 10mg |

$161.00 | 2023-05-18 | ||

| TRC | H829940-50mg |

4-Hydroxy-8-benzyloxycoumarin |

30992-67-7 | 50mg |

$735.00 | 2023-05-18 | ||

| TRC | H829940-5mg |

4-Hydroxy-8-benzyloxycoumarin |

30992-67-7 | 5mg |

$115.00 | 2023-05-18 | ||

| TRC | H829940-25 mg |

4-Hydroxy-8-benzyloxycoumarin |

30992-67-7 | 25mg |

315.00 | 2021-08-05 | ||

| TRC | H829940-10 mg |

4-Hydroxy-8-benzyloxycoumarin |

30992-67-7 | 10mg |

130.00 | 2021-08-05 | ||

| TRC | H829940-100mg |

4-Hydroxy-8-benzyloxycoumarin |

30992-67-7 | 100mg |

$1275.00 | 2023-05-18 | ||

| TRC | H829940-50 mg |

4-Hydroxy-8-benzyloxycoumarin |

30992-67-7 | 50mg |

605.00 | 2021-08-05 | ||

| TRC | H829940-100 mg |

4-Hydroxy-8-benzyloxycoumarin |

30992-67-7 | 100MG |

1055.00 | 2021-08-05 | ||

| TRC | H829940-25mg |

4-Hydroxy-8-benzyloxycoumarin |

30992-67-7 | 25mg |

$385.00 | 2023-05-18 |

4-Hydroxy-8-benzyloxycoumarin 関連文献

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

30992-67-7 (4-Hydroxy-8-benzyloxycoumarin) 関連製品

- 24631-83-2(4-Hydroxy-8-methyl-2H-chromen-2-one)

- 55004-77-8(4-Hydroxy-6,7-dimethylcoumarin)

- 13252-84-1(4-Hydroxy-6-methoxy-2H-chromen-2-one)

- 1983-81-9(2H-1-Benzopyran-2-one,4,7-dihydroxy-)

- 18692-77-8(4-Hydroxy-7-methylcoumarin)

- 20280-81-3(4-Methoxycoumarin)

- 17575-15-4(4-Hydroxy-7-methoxycoumarin)

- 17575-26-7(4,5,7-Trihydroxy-2H-chromen-2-one)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量